N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide
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Overview
Description
N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide is a compound that features a unique adamantyl group, which is a tricyclic hydrocarbon structure known for its stability and rigidity. The compound also contains a nitrobenzenesulfonamide moiety, which is often associated with various biological activities. This combination of structural elements makes this compound an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the adamantyl group and its subsequent functionalization. One common route involves the alkylation of adamantane with an appropriate alkyl halide to introduce the ethyl group. This is followed by nitration to introduce the nitro group and sulfonation to attach the sulfonamide moiety.
Alkylation: Adamantane is reacted with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Nitration: The alkylated adamantane is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The nitroalkyladamantane is treated with chlorosulfonic acid to introduce the sulfonyl chloride group, which is then reacted with ammonia or an amine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and rigidity.
Mechanism of Action
The mechanism of action of N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk and rigidity, which can enhance binding affinity and selectivity. The nitrobenzenesulfonamide moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide can be compared with other adamantane derivatives and nitrobenzenesulfonamides:
Adamantane Derivatives: Compounds such as amantadine and rimantadine, which are used as antiviral agents, share the adamantyl group but differ in their functional groups and biological activities.
Nitrobenzenesulfonamides: Compounds like N-(4-nitrophenyl)sulfonamide have similar sulfonamide and nitro groups but lack the adamantyl moiety, resulting in different physical and chemical properties.
The uniqueness of this compound lies in the combination of the adamantyl group with the nitrobenzenesulfonamide moiety, which imparts distinct structural and functional characteristics.
Properties
IUPAC Name |
N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-11(18-14-6-12-5-13(8-14)9-15(18)7-12)19-25(23,24)17-4-2-3-16(10-17)20(21)22/h2-4,10-15,18-19H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGIMWNEOQUNER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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